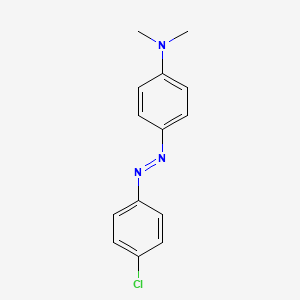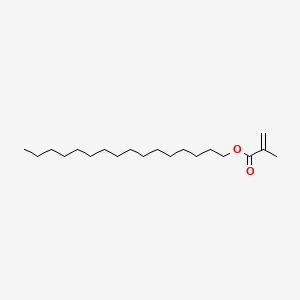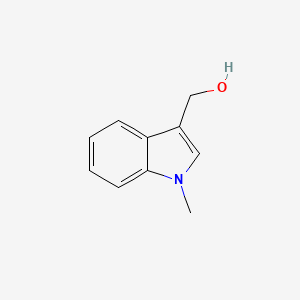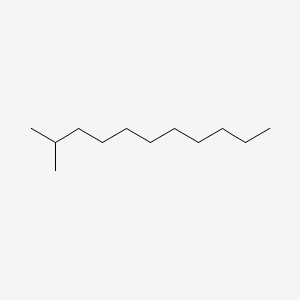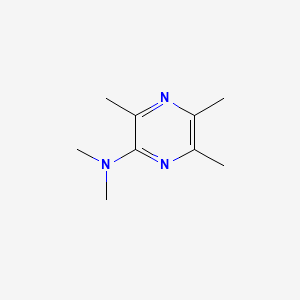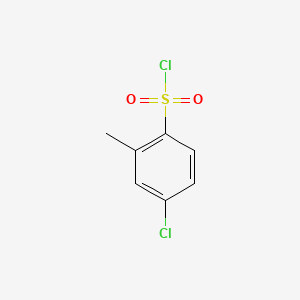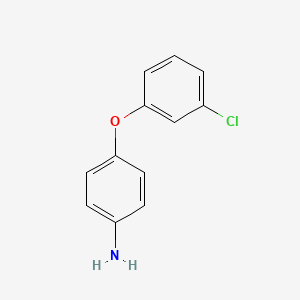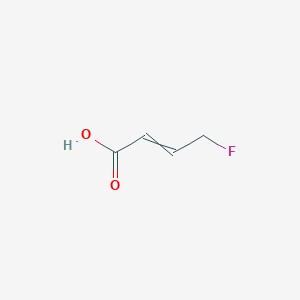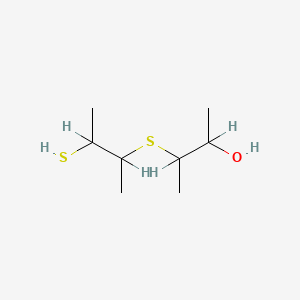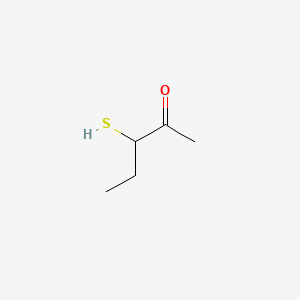
Benzoyl fluoride
Overview
Description
Benzoyl fluoride is an organic compound with the chemical formula C₇H₅FO. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical compounds.
Mechanism of Action
Target of Action
Benzoyl fluoride is a derivative of benzoic acid, with the chemical formula C7H5FO . It is primarily used as a reagent in various chemical reactions . Its primary targets are the reactants in these chemical reactions, which can vary widely depending on the specific reaction .
Mode of Action
The mode of action of this compound depends on the specific reaction it is involved in. For instance, it can be used as a depolymerization reagent for silicones . In this case, this compound interacts with the silicone polymer, breaking it down into smaller components .
Biochemical Pathways
This compound can be synthesized from benzoic acid or benzoyl chloride in the presence of potassium fluoride . It can also be produced from trifluoromethylbenzene under the catalysis of niobium oxide . The exact biochemical pathways affected by this compound would depend on the specific reaction it is involved in.
Pharmacokinetics
Its physical properties, such as its molecular weight (1241124 g/mol) and boiling point (155 °C), can influence its behavior in a reaction .
Result of Action
The result of this compound’s action is the transformation of reactants into products in a chemical reaction . For example, in the depolymerization of silicones, the result is the breakdown of the silicone polymer into smaller components .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature and the presence of other chemicals . For instance, the reaction rate can increase with higher temperatures, and the presence of a catalyst can significantly speed up the reaction .
Biochemical Analysis
Biochemical Properties
Benzoyl fluoride plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic acyl substitution. For instance, this compound can react with serine residues in enzymes, leading to the formation of stable acyl-enzyme intermediates. This interaction can inhibit the activity of enzymes such as serine proteases, which are crucial for various physiological processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by inhibiting enzymes involved in critical pathways. For example, the inhibition of serine proteases by this compound can affect cell signaling pathways, gene expression, and cellular metabolism. This inhibition can lead to altered cellular responses and potentially impact cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic acyl substitution. This compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This inhibition can occur through the formation of stable acyl-enzyme intermediates, which prevent the enzyme from performing its catalytic function. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water to form benzoic acid and hydrogen fluoride. This hydrolysis can affect the long-term stability of this compound and its impact on cellular function. In in vitro and in vivo studies, prolonged exposure to this compound may lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect enzyme activity. At higher doses, this compound can cause adverse effects such as enzyme inhibition, cellular damage, and toxicity. These effects can be dose-dependent and may vary based on the duration of exposure and the specific animal model used .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its degradation and utilization. It can be metabolized by enzymes such as esterases, which hydrolyze this compound to benzoic acid and fluoride ions. These metabolites can further participate in metabolic processes, affecting metabolic flux and metabolite levels. The interaction of this compound with metabolic enzymes can influence its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transporters or binding proteins. Its lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in various cellular compartments. The distribution of this compound can affect its localization and concentration within cells, influencing its biochemical activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments such as the cytoplasm, endoplasmic reticulum, or mitochondria, depending on its interactions with targeting signals or post-translational modifications. This localization can affect the activity and function of this compound, as well as its impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl fluoride can be synthesized through several methods:
From Benzoyl Chloride: One common method involves the reaction of benzoyl chloride with potassium fluoride.
From Benzotrifluoride: Another method involves the catalytic conversion of benzotrifluoride using niobium pentoxide.
Industrial Production Methods: Industrial production of this compound often utilizes the reaction of benzoyl chloride with fluoride sources such as potassium fluoride. The reaction is carried out in a controlled environment to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Benzoyl fluoride undergoes various chemical reactions, including:
Hydrolysis: this compound reacts with water to form benzoic acid and hydrogen fluoride.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Substitution: Common nucleophiles include amines and alcohols, and the reactions are often conducted under basic conditions.
Major Products:
Hydrolysis: Benzoic acid and hydrogen fluoride.
Substitution: Various substituted benzoyl compounds depending on the nucleophile used.
Scientific Research Applications
Benzoyl fluoride has several applications in scientific research:
Chemistry: It is used as a mild fluorinating agent in organic synthesis.
Biology: this compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but contains a chlorine atom instead of a fluoride atom.
Benzoyl Bromide: Contains a bromine atom instead of a fluoride atom.
Benzoyl Iodide: Contains an iodine atom instead of a fluoride atom.
Comparison:
Applications: While all these compounds are used in organic synthesis, this compound is particularly valued for its mild fluorinating properties.
This compound stands out due to its unique reactivity and versatility in various chemical processes, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
benzoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO/c8-7(9)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMLGNIUXVXALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060019 | |
| Record name | Benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-32-3 | |
| Record name | Benzoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOR25I34HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for benzoyl fluoride?
A1: this compound has the molecular formula C7H5FO and a molecular weight of 124.11 g/mol. Key spectroscopic data includes:
- IR spectroscopy: Characteristic strong absorptions for the carbonyl group (C=O) around 1800 cm-1 and C-F stretching around 1200 cm-1. []
- NMR spectroscopy: 19F NMR shows a characteristic signal for the fluorine atom, while 1H NMR reveals the aromatic protons. [, , ]
Q2: What are the stability characteristics of this compound?
A2: this compound is moisture sensitive and hydrolyzes in water. [, ] It demonstrates stability in dry, non-nucleophilic solvents. [, ]
Q3: Is this compound compatible with various materials?
A3: Compatibility depends on the specific material and conditions. For instance, this compound interacts with silicon-based polymers, leading to surface fluorination. [, ] In contrast, it can be used for the modification of tungsten surfaces without significant degradation. []
Q4: How is this compound used in organic synthesis?
A4: this compound acts as both an acylating and fluorinating agent in organic synthesis. [, , , , ] It's used in reactions like:* Amide bond formation: Reacts with amines to form amides, useful in peptide synthesis and protein modification. [, ]* Esterification: Can convert alcohols into esters, important intermediates in various synthetic routes. []* Fluorination reactions: Serves as a convenient source of fluoride ions in the presence of appropriate catalysts. [, , ]
Q5: How does this compound participate in catalytic reactions?
A5: this compound can act as a latent source of fluoride ions in the presence of catalysts. For instance, it's used with chiral amine and Lewis acid catalysts for the enantioselective ring-opening of epoxides, leading to β-fluoroalcohols. []
Q6: Can this compound be used for decarbonylative reactions?
A6: Yes, nickel-catalyzed decarbonylative stannylation of this compound has been reported. This reaction forms a C-Sn bond, showcasing this compound's versatility in carbon-heteroatom bond formation. []
Q7: Have computational methods been used to study this compound?
A7: Yes, computational studies have provided insights into this compound's electronic structure, reactivity, and spectroscopic properties. [, , ] For example, STO-3G calculations have been used to correlate 19F NMR chemical shifts with electron densities, aiding in understanding substituent effects. [, ]
Q8: How do substituents on the benzene ring affect this compound's reactivity?
A8: Electron-withdrawing groups on the benzene ring enhance the electrophilicity of the carbonyl carbon in this compound, making it more reactive towards nucleophiles. [, ] Conversely, electron-donating groups decrease reactivity. []
Q9: How can this compound be stored and handled safely?
A9: this compound should be stored under anhydrous conditions in a tightly sealed container, away from moisture and heat. Appropriate safety precautions, such as wearing gloves and working in a well-ventilated area, are crucial when handling this reagent.
Q10: Are there specific regulations regarding this compound's use and disposal?
A10: While specific regulations vary by location, this compound should be handled and disposed of according to local chemical waste guidelines. It's essential to consult safety data sheets and relevant regulatory agencies for proper handling and disposal procedures.
Q11: Are there other applications of this compound beyond organic synthesis?
A11: this compound has been investigated for its potential use in:
- Silicone depolymerization: It can be used with iron or zinc catalysts to depolymerize end-of-life polysiloxanes, contributing to silicone recycling efforts. [, ]
- Surface modification: Studies have explored its use in modifying polymer surfaces for various applications, including the development of amorphous silicon solar cells. [, , ]
- Quantum dot synthesis: this compound has shown promise as a reagent for improving the photoluminescence quantum yield of InP quantum dots by in situ HF generation. []
Q12: What are the historical milestones in this compound research?
A12: Research on this compound has spanned several decades, contributing to various fields:
- Early studies focused on its spectroscopic properties and reactivity, particularly its hydrolysis and reactions with nucleophiles. [, , ]
- Later research explored its use in organic synthesis, particularly its role as a fluorinating agent and its application in decarbonylative reactions. [, , ]
- More recently, this compound has gained attention for its potential in materials science, such as its use in silicone depolymerization and surface modification. [, , , ]
Q13: How has this compound contributed to interdisciplinary research?
A13: this compound exemplifies the interdisciplinary nature of scientific research:
- Its spectroscopic properties, studied by physical chemists, are crucial for understanding its reactivity and behavior in various systems. [, , , ]
- Organic chemists utilize its reactivity for developing novel synthetic methodologies and accessing valuable fluorinated compounds. [, , , , ]
- Materials scientists explore its use in modifying surfaces and depolymerizing polymers, highlighting its potential in advanced technological applications. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1362461.png)

